molecular formula C11H21BrO2 B3092756 Ethyl 7-Bromo-2,2-dimethylheptanoate CAS No. 123469-92-1

Ethyl 7-Bromo-2,2-dimethylheptanoate

Cat. No.: B3092756
CAS No.: 123469-92-1
M. Wt: 265.19 g/mol
InChI Key: SYRIIFZUZOIRNU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 7-Bromo-2,2-dimethylheptanoate primarily targets the liver enzymes adenosine triphosphate-citrate lyase (ACL) and adenosine monophosphate-activated protein kinase (AMPK) . These enzymes play crucial roles in lipid metabolism and energy homeostasis.

Mode of Action

The compound interacts with its targets, ACL and AMPK, by inhibiting their activity . This interaction results in changes in lipid metabolism and energy homeostasis, leading to a decrease in low-density lipoprotein (LDL) cholesterol levels.

Biochemical Pathways

The inhibition of ACL and AMPK affects the cholesterol biosynthesis pathway . ACL is an enzyme that catalyzes the formation of acetyl-CoA, a key intermediate in the biosynthesis of cholesterol. AMPK, on the other hand, is a master regulator of cellular energy homeostasis. Inhibition of these enzymes disrupts the normal flow of these pathways, leading to decreased production of LDL cholesterol.

Result of Action

The molecular and cellular effects of this compound’s action result in a decrease in LDL cholesterol levels . This can be beneficial in the treatment of conditions like hypercholesterolemia and atherosclerotic cardiovascular disease.

Biological Activity

Ethyl 7-Bromo-2,2-dimethylheptanoate (CAS: 123469-92-1) is an organic compound primarily recognized for its role as an intermediate in the synthesis of bempedoic acid, a therapeutic agent used for managing cholesterol levels. This article delves into the biological activity, synthesis methods, and relevant research findings associated with this compound.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₂₁BrO₂
Molecular Weight265.19 g/mol
Density1.169 ± 0.06 g/cm³ (predicted)
Boiling Point106-108 °C (at 0.01 Torr)
Storage Conditions-20 °C

Synthesis Methods

The synthesis of this compound typically involves a two-step continuous flow process. This method enhances efficiency and minimizes side reactions, resulting in higher yields and purities of the final product. The general steps are as follows:

  • Preparation of Ethyl Isobutyrate Lithium Salt : Ethyl isobutyrate is reacted with an organic base (e.g., n-butyllithium) to form a lithium salt.
  • Reaction with 1,5-Dibromopentane : The lithium salt is then reacted with 1,5-dibromopentane under controlled conditions to yield this compound .

Role in Cholesterol Regulation

This compound is significant in the pharmaceutical industry due to its role as an intermediate in the synthesis of bempedoic acid. Bempedoic acid functions by inhibiting adenosine triphosphate-citrate lyase (ACL), an enzyme crucial in cholesterol biosynthesis. This inhibition leads to reduced cholesterol levels and is particularly beneficial for patients with hyperlipidemia .

Case Studies and Research Findings

  • Efficacy in Lipid Regulation :
    • A study demonstrated that bempedoic acid effectively lowers low-density lipoprotein (LDL) cholesterol levels when administered to patients unable to achieve adequate control through statins alone.
    • In clinical trials, bempedoic acid showed a significant reduction in cardiovascular events among patients with elevated LDL cholesterol .
  • Safety Profile :
    • Clinical evaluations reported that bempedoic acid has a favorable safety profile, with fewer muscle-related side effects compared to traditional statin therapies .
    • Long-term studies indicated no significant adverse effects associated with the use of bempedoic acid in managing lipid levels over extended periods .
  • Mechanistic Insights :
    • Research has elucidated the mechanism by which bempedoic acid affects metabolic pathways involved in lipid metabolism, highlighting its potential utility as a therapeutic agent for metabolic syndrome and related disorders .

Properties

IUPAC Name

ethyl 7-bromo-2,2-dimethylheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrO2/c1-4-14-10(13)11(2,3)8-6-5-7-9-12/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRIIFZUZOIRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the method described in Example 5(i). 1,5-dibromopentane (23 g, 0.1 mol) and ethylisobutyrate (10.4 g, 0.09 mol) were reacted in the presence of lithium diisopropylamide (0.1 mol) and hexamethylphosphoramide (22 g) to give the title compound as an oil (7.4 g).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
22 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 7-Bromo-2,2-dimethylheptanoate
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Ethyl 7-Bromo-2,2-dimethylheptanoate
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Ethyl 7-Bromo-2,2-dimethylheptanoate
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Ethyl 7-Bromo-2,2-dimethylheptanoate
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Ethyl 7-Bromo-2,2-dimethylheptanoate

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